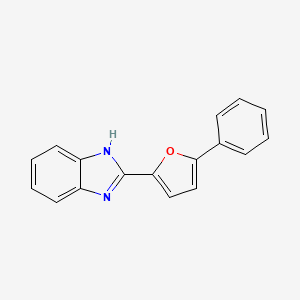
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that plays a crucial role in various cellular processes. N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the Wnt/β-catenin signaling pathway. In Alzheimer's disease, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide reduces the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder, this compound regulates mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide improves insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which makes it an ideal tool for studying the role of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various cellular processes. However, one of the limitations is that it has poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
未来方向
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. One of the future directions is to explore its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to develop more potent and selective inhibitors of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide based on the structure of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. Additionally, future research can focus on exploring the molecular mechanisms underlying the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various diseases.
合成方法
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 4,6-dimethyl-2-pyridinamine with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide as a white crystalline solid with a high degree of purity.
科学研究应用
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In Alzheimer's disease research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder research, this compound has been shown to regulate mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-10(2)16-14(6-9)17-15(18)11-3-4-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBTTWONBEBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)


![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)



![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)